molecular formula C21H23N5O4S B2986655 N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide CAS No. 1021027-24-6

N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Cat. No.: B2986655
CAS No.: 1021027-24-6
M. Wt: 441.51
InChI Key: VSGLYPFBRVZYDH-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-2-4-20(27)24-17-6-8-18(9-7-17)31(29,30)23-13-14-26-21(28)11-10-19(25-26)16-5-3-12-22-15-16/h3,5-12,15,23H,2,4,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGLYPFBRVZYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound characterized by its unique structural features, which include a pyridazine core and various functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The chemical structure of this compound can be summarized as follows:

ComponentDescription
Core StructurePyridazine linked to a butyramide
Functional GroupsSulfamoyl, carbonyls, and aromatic rings
Molecular FormulaC19H19N5O4S
IUPAC NameThis compound

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The pyridazine core is crucial for binding to the active sites of specific enzymes, while the sulfamoyl group may enhance solubility and bioavailability.

Potential Targets:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, including phosphodiesterases (PDEs).
  • Receptor Interaction : The compound may modulate receptor activity, influencing downstream signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of pharmacological activities. Notably:

  • Antimicrobial Activity : Some pyridazine derivatives have demonstrated significant antimicrobial properties, making them candidates for further development as antibacterial agents.
  • Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation through COX-II inhibition, with IC50 values indicating moderate potency.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

In Vitro Studies

In a study assessing the biological activity of related compounds, it was found that various substitutions on the pyridazine core influenced both solubility and potency in enzyme inhibition assays. For instance:

Compound NameIC50 (μM)Biological Activity
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-sulfamoylphenylbutanamide12PDE Inhibition
Pyridazinone Derivatives0.52 - 22.25COX-II Inhibition

Mechanistic Insights

Research has indicated that modifications to the pyridazinone warhead significantly affect both reactivity and binding affinity to target proteins. For example, the introduction of a chiral alpha methyl substituent improved potency while maintaining low reactivity in assays measuring enzyme interactions.

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